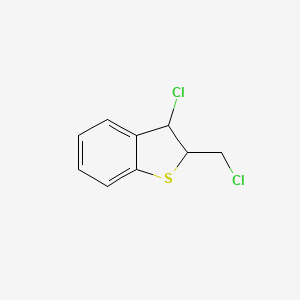

3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene

Description

3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene is a bicyclic heteroaromatic compound featuring a benzothiophene core with a chlorine atom at position 3 and a chloromethyl group at position 2. The dihydro nature of the ring system introduces partial saturation, which influences its electronic and steric properties. This compound is of interest in medicinal and materials chemistry due to the reactivity of its chlorinated substituents, which can serve as handles for further functionalization. The following sections compare its structural and chemical features with related compounds reported in the literature.

Properties

Molecular Formula |

C9H8Cl2S |

|---|---|

Molecular Weight |

219.13 g/mol |

IUPAC Name |

3-chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene |

InChI |

InChI=1S/C9H8Cl2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8-9H,5H2 |

InChI Key |

YBJYDZIULVFOOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(S2)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene generally involves the chloromethylation of a benzothiophene or related precursor, followed by selective chlorination steps and ring hydrogenation to yield the dihydro derivative. The key challenges include controlling regioselectivity for chlorination and chloromethylation, and maintaining the integrity of the sulfur heterocycle.

Patent-Reported Method (CN1305843C)

A notable preparation method is described in patent CN1305843C, which outlines a multi-step process involving diazotization and substitution reactions starting from 3-chloro-2-aminotoluene :

Step 1: Diazotization of 3-chloro-2-aminotoluene

The amine is converted to a diazonium salt at low temperature (0–5 °C) by dropwise addition of sodium nitrite solution under acidic conditions.Step 2: Substitution with nucleophiles

The diazonium salt is reacted under strongly basic conditions at 5–10 °C, resulting in the formation of a substituted benzothiophene intermediate.Step 3: Extraction and purification

The reaction mixture is extracted with toluene, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The product is purified by distillation under vacuum.Outcome : The process yields the target compound with an 85% yield, boiling point approximately 117 °C at 10 mmHg.

This method emphasizes temperature control during diazotization and substitution to prevent side reactions and ensure high purity and yield.

Chloromethylation Approach

The chloromethylation of benzothiophene derivatives is a common synthetic route to introduce the chloromethyl group at the 2-position:

Reagents : Typically, formaldehyde (or paraformaldehyde) and hydrochloric acid are used in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2).

Conditions : The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Mechanism : Electrophilic substitution occurs on the benzothiophene ring, favoring the 2-position due to electronic and steric factors.

Post-chlorination : Subsequent chlorination at the 3-position can be achieved by selective chlorinating agents, often under controlled temperature to avoid over-chlorination or ring degradation.

Hydrogenation to Dihydrobenzothiophene

To obtain the 2,3-dihydro derivative, partial hydrogenation of the benzothiophene ring is required:

Catalysts : Commonly palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.

Conditions : Mild hydrogenation conditions are used to selectively reduce the double bond between carbons 2 and 3 without affecting the sulfur atom or chlorinated substituents.

Monitoring : Reaction progress is monitored by NMR or chromatographic methods to avoid over-reduction.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Diazotization | 3-Chloro-2-aminotoluene | NaNO2, HCl, 0–5 °C | Diazonium salt | — | Temperature control critical |

| 2 | Substitution | Diazonium salt | Strong base, 5–10 °C | 3-Chloro-2-methyl benzothiophene derivative | 85 | Basicity and temperature controlled |

| 3 | Chloromethylation | Benzothiophene derivative | Formaldehyde, HCl, ZnCl2 catalyst | 3-Chloro-2-(chloromethyl)benzothiophene | Variable | Mild conditions, regioselective |

| 4 | Chlorination | Chloromethylated benzothiophene | Chlorinating agent, controlled temp | 3-Chloro-2-(chloromethyl)-benzothiophene | Variable | Selective chlorination at 3-position |

| 5 | Hydrogenation | Chlorinated benzothiophene | Pd/C or Raney Ni, H2 atmosphere | 3-Chloro-2-(chloromethyl)-2,3-dihydrobenzothiophene | Variable | Partial reduction, avoid over hydrogenation |

Analytical and Research Findings

Spectroscopic Characterization

-

- $$^{1}H$$ NMR shows characteristic signals for the chloromethyl group (–CH2Cl) around δ 4.5–5.0 ppm.

- Aromatic protons in the benzothiophene ring resonate between δ 6.5–7.5 ppm.

- The dihydro ring protons appear as multiplets consistent with saturated carbons at positions 2 and 3.

-

- C–Cl stretching vibrations appear in the range 550–850 cm⁻¹.

- C–S stretching vibrations are observed around 600–700 cm⁻¹.

-

- Molecular ion peak consistent with molecular formula $$C9H8Cl_2S$$ (exact mass approx. 223 g/mol).

- Fragmentation patterns confirm the presence of chloromethyl and chloro substituents.

Comparative Perspectives from Related Compounds

While direct literature on 3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene is limited, insights can be drawn from closely related compounds such as 2-chloro-3-(chloromethyl)thiophene, which shares the chloromethyl and chloro substituents on a sulfur heterocycle:

| Feature | 3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene | 2-Chloro-3-(chloromethyl)thiophene |

|---|---|---|

| Core structure | Benzothiophene (fused aromatic ring with sulfur) | Thiophene (five-membered ring with sulfur) |

| Chloromethyl group position | 2-position | 3-position |

| Chlorine substituent position | 3-position | 2-position |

| Saturation | Dihydro (positions 2 and 3 saturated) | Aromatic |

| Synthetic challenges | Regioselective chlorination and hydrogenation | Chloromethylation and substitution reactions |

| Applications | Pharmaceutical intermediates, specialty chemicals | Antimicrobial intermediates, synthetic building blocks |

Chemical Reactions Analysis

Types of Reactions:

-

Nucleophilic Substitution:

- Chloromethyl thiophene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

- Common reagents: Sodium hydroxide, potassium cyanide.

- Major products: Hydroxymethyl thiophene, cyanomethyl thiophene.

-

Grignard Reactions:

- Chloromethyl thiophene forms Grignard reagents when reacted with magnesium in the presence of dry ether.

- These Grignard reagents can further react with various electrophiles to form new carbon-carbon bonds .

-

Oxidation:

- Chloromethyl thiophene can be oxidized to form thiophene carboxylic acids.

- Common reagents: Potassium permanganate, chromium trioxide.

Scientific Research Applications

Chemistry:

- Chloromethyl thiophene is used as an intermediate in the synthesis of various thiophene derivatives, which are important in organic synthesis and material science .

Biology and Medicine:

- Thiophene derivatives, including chloromethyl thiophene, have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry:

Mechanism of Action

The mechanism of action of chloromethyl thiophene involves its reactivity due to the presence of the chloromethyl group. This group makes the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The sulfur atom in the thiophene ring also contributes to its reactivity by stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

Core Heterocycle Variations

- Benzothiophene vs. Benzothiazine Derivatives The target compound’s benzothiophene core differs from benzothiazine derivatives, such as 3-Chloro-1-methyl-4-[2-(3-phenylallylidene)hydrazinylidene]-3,4-dihydro-1H-2,1-benzothiazine-2,2-dione (). Benzothiazines contain a sulfur and nitrogen atom in their heterocyclic ring, whereas benzothiophenes have only sulfur.

- Thienothiophene Derivatives 3-Chlorothieno[3,2-b]thiophene-2-carbaldehyde () features a fused thienothiophene system with a chlorine and aldehyde group. The fully unsaturated thienothiophene core confers higher aromaticity and planarity than the partially saturated dihydrobenzothiophene, leading to distinct reactivity (e.g., aldehyde participation in condensation reactions) .

Substituent Effects

Chlorine and Chloromethyl Groups

The target compound’s 3-chloro and 2-(chloromethyl) substituents contrast with analogs like 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide (), which has a chloro group at position 3 and a carboxamide at position 2. The chloromethyl group in the target compound is more electrophilic than the carboxamide, enabling nucleophilic substitution reactions (e.g., SN2 displacements), whereas the carboxamide group participates in hydrogen bonding, influencing solubility and intermolecular interactions .Positional Isomerism

In 2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-hydroxy-3-(3-methoxybenzoyl)-2H-1,2-benzothiazine-1,1-dione (), the chlorine is part of a phenyl substituent rather than directly attached to the heterocycle. This distal positioning reduces electronic effects on the core ring compared to the target compound’s direct 3-chloro substitution, which likely enhances electron-withdrawing effects on the benzothiophene system .

Q & A

Q. What are the established synthetic routes for 3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via chlorination of benzothiophene derivatives using reagents like thionyl chloride (SOCl₂) or chloromethylation agents. For example, analogous syntheses involve refluxing intermediates with chlorinating agents in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC (e.g., methanol-water gradients). Yields typically range from 47–67%, with characterization by melting point, IR (C=O, C-Cl stretches), and NMR (δ 2.5–4.0 ppm for CH₂Cl groups) .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on chemical shifts for the chloromethyl group (δ ~3.8–4.2 ppm for CH₂Cl protons; δ 40–45 ppm for CH₂Cl carbons) and dihydrothiophene ring protons (δ 2.5–3.5 ppm).

- IR Spectroscopy : Identify C-Cl (550–750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with Cl loss .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dehydrohalogenation or dimerization during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reflux temperatures below 80°C to avoid thermal decomposition.

- Solvent Selection : Use anhydrous CH₂Cl₂ or THF to suppress hydrolysis of chloromethyl groups.

- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Workflow Example : A study achieved 95% purity by combining slow reagent addition with immediate post-reaction HPLC purification .

Q. What strategies resolve contradictions in reported biological activities of benzothiophene derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., Cl position, methyl groups) and test against standardized assays (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity).

- Assay Standardization : Control variables like bacterial strain (e.g., E. coli vs. S. aureus) or cell line (e.g., HeLa vs. MCF-7).

- Meta-Analysis : Compare data across studies using clustering algorithms to identify outlier results due to impurities or assay conditions .

Q. How do computational methods predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SN2 reactions with amines or thiols.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. EtOH) on reaction kinetics.

- Case Study : A chloromethylpyridine derivative showed 30% higher reactivity in polar aprotic solvents, validated by experimental yields .

Q. What safety protocols are critical when handling this compound, given its chlorinated and reactive nature?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated by-products.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Spill Management : Absorb with diatomaceous earth; avoid water to prevent exothermic reactions.

- Storage : Keep at 4°C in airtight containers with desiccants to prevent moisture-induced degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Verification : Reanalyze samples via HPLC or GC-MS to rule out impurities (e.g., residual solvents).

- Crystallography : Compare single-crystal X-ray structures to confirm bond angles and packing effects influencing melting points.

- Interlab Validation : Collaborate with independent labs using identical synthetic and analytical protocols .

Application-Oriented Questions

Q. What role does this compound play in synthesizing pharmacologically active molecules?

- Methodological Answer :

- Intermediate Utility : Serve as a precursor for antitumor agents (e.g., via coupling with hydrazine derivatives) or kinase inhibitors.

- Case Study : A benzothiophene-2-carboxamide derivative exhibited sub-micromolar IC₅₀ against breast cancer cells, attributed to chloro-substituent-enhanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.